N-(cyclopropylsulfonyl)-beta-alanine
Overview
Description
N-(cyclopropylsulfonyl)-beta-alanine is an organosulfur compound characterized by the presence of a cyclopropylsulfonyl group attached to the beta position of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylsulfonyl)-beta-alanine typically involves the condensation of cyclopropylsulfonyl chloride with beta-alanine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylsulfonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinyl or sulfenyl derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, sulfenyl derivatives, and various substituted products. These products can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-(cyclopropylsulfonyl)-beta-alanine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylsulfonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyclopropylsulfonyl)-beta-alanine include:
- N-(methylsulfonyl)-beta-alanine
- N-(ethylsulfonyl)-beta-alanine
- N-(propylsulfonyl)-beta-alanine
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(cyclopropylsulfonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)3-4-7-12(10,11)5-1-2-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMOVXRPLCKAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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